molecular formula C17H19NO5 B1678438 Piperlongumine CAS No. 20069-09-4

Piperlongumine

Cat. No.: B1678438
CAS No.: 20069-09-4
M. Wt: 317.34 g/mol
InChI Key: VABYUUZNAVQNPG-BQYQJAHWSA-N
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Description

Piperlongumine is an amide alkaloid primarily found in the fruits and roots of the plant Piper longum L., commonly known as long pepper. This natural compound has garnered significant attention due to its potent activity against various cancer cell proliferations. This compound exhibits a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties .

Mechanism of Action

Piperlongumine, also known as Piplartine, is an alkaloid derived from long pepper . It has been extensively studied for its therapeutic properties, particularly its anti-inflammatory and anti-cancer effects .

Target of Action

This compound’s primary targets include major inflammatory signaling cascades such as MAPK, NF-κB, and JAK/STAT . It also targets GSTO1, a major covalent target for cancer cell death induction . These targets play crucial roles in inflammation and cancer progression .

Mode of Action

This compound interacts with its targets, leading to a strong inhibitory effect on the major inflammatory signaling cascades . It also efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression . This results in a gradual decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins .

Biochemical Pathways

This compound affects various biochemical pathways. It has a strong inhibitory effect on the MAPK, NF-κB, and JAK/STAT signaling cascades, which are major inflammatory signaling pathways . It also triggers various cellular and molecular apoptosis-related pathways, selectively targeting and killing cancer cells .

Pharmacokinetics

It is known that this compound’s bioavailability can be improved using drug packaging techniques based on nanotechnology .

Result of Action

The result of this compound’s action is a significant reduction in inflammation and cancer cell proliferation . It leads to apoptosis, cell cycle arrest, increased ROS generation, and changes in the signaling protein’s expression . In cancer cells, this compound’s action results in a significant inhibition of cell proliferation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperlongumine can be synthesized via amidation of 5,6-dihydropyridin-2(1H)-one and commercially available 3,4,5-trimethoxycinnamic acid. The major challenge in the synthetic route is the preparation of the 5,6-dihydropyridin-2(1H)-one . The reaction typically involves the use of methanol solution of hydrochloric acid (6.0 M) added dropwise and stirred at 0°C for 1 hour before concentrating in vacuo .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory methods with optimization for larger scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Piperlongumine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, which are explored for enhanced biological activities .

Scientific Research Applications

Piperlongumine has a wide range of scientific research applications:

Properties

IUPAC Name

1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6-8,10-11H,5,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYUUZNAVQNPG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029762
Record name 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piplartine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20069-09-4
Record name Piperlongumine
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Record name Piperlongumine
Source ChemIDplus
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Record name 1-[(2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoyl]-5,6-dihydro-2(1H)-pyridinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperlongumine
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Record name PIPERLONGUMINE
Source FDA Global Substance Registration System (GSRS)
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Record name Piplartine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124 °C
Record name Piplartine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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